5-[2-(Dimethylamino)vinyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[2-(Dimethylamino)vinyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile is a useful research compound. Its molecular formula is C13H14N4S3 and its molecular weight is 322.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound has been involved in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, derivatives of this compound were used in the synthesis of 1,4-dihydropyridine derivatives, showcasing a wide range of yields and potential applications in medicinal chemistry (Stanovnik et al., 2002). Additionally, the compound facilitated the synthesis of highly functionalized fused-ring heterocycles, highlighting its utility in creating complex molecular structures (Silva et al., 2012).
Structural and Topological Studies
The structural and topological properties of isothiazole derivatives, including this compound, were explored, particularly focusing on their antiviral activities. This study utilized DFT calculations to understand the solvent effects and predict the compounds' reactivities in various media (Romani et al., 2015). Such studies are critical for designing drugs with optimal properties for crossing biological barriers.
Mechanistic and Kinetic Studies
The compound has been a subject in studies exploring the mechanisms and kinetics of chemical reactions. For example, its derivatives were involved in studying the formation of isomeric vinyltetrazoles, providing insights into the reaction pathways and the kinetics of the transformations involved (Ostrovskii et al., 2009).
Catalytic Reactions and Synthesis of Novel Compounds
Research also delves into catalytic reactions involving this compound, such as the gold-catalyzed couplings between alkynyl thioether and nitrenoid derivatives. These studies help in understanding the chemoselectivity, regioselectivity, and the influence of substituents in such catalytic processes (Fang et al., 2022).
Properties
IUPAC Name |
5-[(E)-2-(dimethylamino)ethenyl]-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S3/c1-9-15-10(7-18-9)8-19-13-11(6-14)12(20-16-13)4-5-17(2)3/h4-5,7H,8H2,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBRJWVFFYKABN-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NSC(=C2C#N)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CSC2=NSC(=C2C#N)/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.